molecular formula C11H9N3O3 B1356789 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 22772-37-8

3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No. B1356789
CAS RN: 22772-37-8
M. Wt: 231.21 g/mol
InChI Key: AMKAGURTLGTPNF-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The compound has a cyanomethyl (-CH2CN) and a methoxy (-OCH3) group attached to a pyrrolopyridine ring, which is a fused ring system containing a pyrrole ring and a pyridine ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolopyridine ring system, along with the cyanomethyl and methoxy substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The cyanomethyl and methoxy groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid, cyanomethyl, and methoxy groups could impact its solubility, while the aromatic ring system could influence its stability .

Scientific Research Applications

Synthesis and Chemical Properties

3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its derivatives are involved in various synthesis processes in medicinal chemistry. For instance, a study by Toja et al. (1986) reported the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which showed antibacterial activity. Another research by Bencková and Krutošíková (1997) involved the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids. These compounds have potential applications in the field of organic and medicinal chemistry due to their unique structural features.

Potential Pharmacological Applications

Several studies have explored the pharmacological potential of compounds structurally related to 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. For example, research conducted by Muchowski et al. (1985) studied the anti-inflammatory and analgesic activity of related compounds. These findings suggest the potential utility of derivatives of 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in developing new pharmacological agents.

Applications in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, compounds like 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid play a crucial role. A study by Bialy and Gouda (2011) showed the synthesis of cyanoacetamide derivatives, demonstrating the significance of these compounds in the synthesis of heterocyclic structures, which are essential in various chemical and pharmaceutical applications.

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to discuss the mechanism of action for this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-(cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-17-9-4-7-6(2-3-12)10(11(15)16)14-8(7)5-13-9/h4-5,14H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKAGURTLGTPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C(=C(N2)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945450
Record name 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22772-37-8
Record name 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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